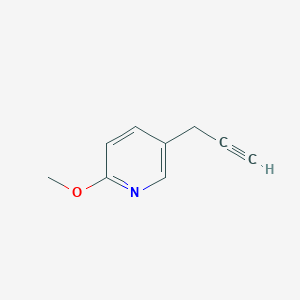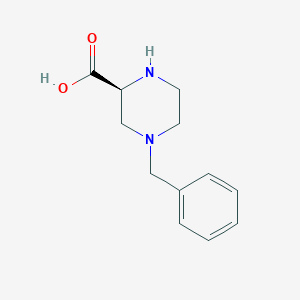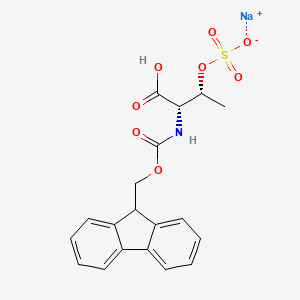
Fmoc-Thr(SO3Na)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Thr(SO3Na)-OH: is a modified amino acid derivative where the threonine residue is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is sulfonated to form a sodium sulfonate ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc protecting group under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(SO3Na)-OH typically involves the protection of the amino group of threonine with the Fmoc group, followed by the sulfonation of the hydroxyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The sulfonation is achieved using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques where the Fmoc-protected amino acid is coupled to a resin, followed by sequential addition of other amino acids to build the desired peptide chain .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Thr(SO3Na)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Sulfonation: Introduction of the sulfonate group using sulfonating agents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Sulfonation: Chlorosulfonic acid or sulfur trioxide-pyridine complex.
Major Products:
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Sulfonation: Sodium sulfonate ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Thr(SO3Na)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design and synthesis of therapeutic peptides, including those with antimicrobial, antiviral, and anticancer properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .
Wirkmechanismus
The mechanism of action of Fmoc-Thr(SO3Na)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The sulfonate group enhances the solubility and stability of the peptide, making it suitable for various biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ser(SO3Na)-OH: Similar to Fmoc-Thr(SO3Na)-OH but with serine instead of threonine.
Fmoc-Tyr(SO3Na)-OH: Contains tyrosine with a sulfonate group.
Fmoc-Cys(SO3Na)-OH: Cysteine derivative with a sulfonate group.
Uniqueness: this compound is unique due to the presence of the threonine residue, which provides additional hydroxyl functionality compared to serine. This hydroxyl group can participate in hydrogen bonding and other interactions, making this compound a versatile building block in peptide synthesis .
Eigenschaften
Molekularformel |
C19H18NNaO8S |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate |
InChI |
InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1 |
InChI-Schlüssel |
DUUMOTOMYSLKCC-NRNQBQMASA-M |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


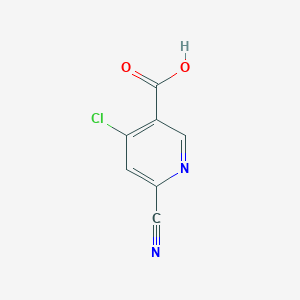
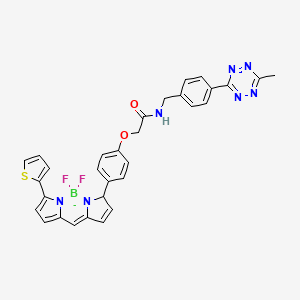
![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
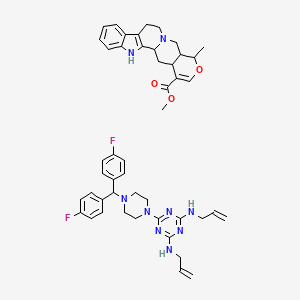



![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
